molecular formula C16H12N4O4 B2555697 9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 393837-65-5

9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2555697
CAS RN: 393837-65-5
M. Wt: 324.296
InChI Key: VCUMMOQOUBVOTP-UHFFFAOYSA-N
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Description

“9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves the design and characterization of novel triazole-pyrimidine-based compounds . A series of these compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those containing the pyrido[1,2-a]pyrimidine scaffold, have demonstrated antiviral potential. For instance:

Anticancer Properties

While specific studies on this compound are limited, its structural features suggest potential in cancer research. Researchers have explored related purine derivatives for their chemotherapeutic effects .

Antihypertensive Activity

Although not directly studied for this compound, the design and synthesis of bioisosters with similar nuclei have been investigated for antihypertensive properties .

Inhibition of Mitotic Kinesin

The compound monastrol , which acts as an inhibitor of mitotic kinesin, could be relevant. However, further research is needed to establish its direct impact on this specific pyrido[1,2-a]pyrimidine derivative .

Other Biological Activities

Indole derivatives, including pyrido[1,2-a]pyrimidines, have been associated with various activities such as anti-HIV, antimicrobial, antitubercular, and anticholinesterase effects . Although direct evidence for our compound is lacking, these broader trends suggest potential avenues for further investigation.

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of certain biological pathways. For instance, the triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. For instance, the triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

9-methyl-2-(4-nitroanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-10-3-2-8-19-15(10)18-14(13(9-21)16(19)22)17-11-4-6-12(7-5-11)20(23)24/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUMMOQOUBVOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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